Hexachlorodisilane

Atomic Layer Deposition Density Functional Theory Silicon Nitride

Hexachlorodisilane (HCDS, Si₂Cl₆, CAS 13465-77-5) is a colorless, moisture-sensitive chlorosilane liquid that serves as a high-purity silicon precursor for advanced semiconductor manufacturing processes. With a molecular weight of 268.89 g/mol, density of 1.562 g/cm³ at 25°C, and boiling point of 144–145.5°C , HCDS enables low-temperature atomic layer deposition (ALD) and chemical vapor deposition (CVD) of silicon nitride (SiNₓ) and silicon dioxide (SiO₂) films at temperatures ≤400°C ,.

Molecular Formula Cl6Si2
Molecular Weight 268.9 g/mol
CAS No. 13465-77-5
Cat. No. B081481
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexachlorodisilane
CAS13465-77-5
Molecular FormulaCl6Si2
Molecular Weight268.9 g/mol
Structural Identifiers
SMILES[Si]([Si](Cl)(Cl)Cl)(Cl)(Cl)Cl
InChIInChI=1S/Cl6Si2/c1-7(2,3)8(4,5)6
InChIKeyLXEXBJXDGVGRAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hexachlorodisilane (CAS 13465-77-5) Procurement Guide: Semiconductor-Grade Precursor


Hexachlorodisilane (HCDS, Si₂Cl₆, CAS 13465-77-5) is a colorless, moisture-sensitive chlorosilane liquid that serves as a high-purity silicon precursor for advanced semiconductor manufacturing processes. With a molecular weight of 268.89 g/mol, density of 1.562 g/cm³ at 25°C, and boiling point of 144–145.5°C [1], HCDS enables low-temperature atomic layer deposition (ALD) and chemical vapor deposition (CVD) of silicon nitride (SiNₓ) and silicon dioxide (SiO₂) films at temperatures ≤400°C [2], [3]. Electronic-grade specifications require minimum purity of 99.95% with total metals below 10 ppm and water content below 5 ppm [4], making this compound critical for next-generation 3D NAND and DRAM device fabrication.

Why Hexachlorodisilane Cannot Be Replaced by Generic Silicon Precursors


Silicon tetrachloride (SiCl₄), dichlorosilane (SiH₂Cl₂), and monosilane (SiH₄) are commonly considered interchangeable silicon sources for semiconductor deposition. However, hexachlorodisilane (Si₂Cl₆) exhibits fundamentally different surface reaction energetics and gas-phase decomposition behavior that directly impact film growth rates, conformality, and process temperature windows. The Si–Si bond present in HCDS confers a distinct reaction pathway with surface –NH₂ groups [1], resulting in a calculated activation energy barrier of 3.22 eV for SiNₓ ALD—substantially lower than SiH₂Cl₂ (3.93 eV) and SiCl₄ (4.49 eV) [2]. This translates to measurable differences in growth per cycle, saturation dose requirements, and film conformality on high-aspect-ratio structures that cannot be achieved with single-silicon precursors under identical conditions.

Hexachlorodisilane Quantitative Differentiation Evidence


Hexachlorodisilane vs. SiCl₄ and SiH₂Cl₂: ALD Surface Reaction Energy Barrier

Density functional theory (DFT) calculations comparing silicon precursors on an NH/SiNH₂*-terminated silicon nitride surface reveal a distinct reactivity ranking. Hexachlorodisilane (Si₂Cl₆) exhibits an energy barrier of 3.22 eV, which is significantly lower than dichlorosilane (SiH₂Cl₂) at 3.93 eV and silicon tetrachloride (SiCl₄) at 4.49 eV [1]. Lower energy barriers correlate with reduced saturation doses in both thermal and plasma-enhanced ALD processes, indicating more efficient precursor chemisorption [1].

Atomic Layer Deposition Density Functional Theory Silicon Nitride

Hexachlorodisilane vs. SiH₂Cl₂ and SiH₄: LPCVD Silicon Dioxide Growth Rate

In low-pressure chemical vapor deposition (LPCVD) of SiO₂ using N₂O as the oxidant, Si₂Cl₆ delivers at least three times higher growth rates than SiH₂Cl₂ or SiH₄ under comparable pressure and temperature conditions (550–850°C) [1]. The activation energy for SiO₂ deposition from Si₂Cl₆ was measured at 29 kcal/mole, indicating a kinetically controlled deposition regime that is substantially more efficient than alternative precursors [1].

Low-Pressure Chemical Vapor Deposition Silicon Dioxide Film Growth Kinetics

Hexachlorodisilane vs. Other Disilanes: Gas-Phase SiCl₂ Generation Capacity

Thermodynamic analysis shows that Si₂Cl₆ decomposes almost completely to SiCl₄ and SiCl₂ in the temperature range 600–1100°C under equilibrium conditions [1]. The Si₂Cl₆ system generates a larger equilibrium partial pressure of SiCl₂ compared to SiHₓCl₄₋ₓ (x = 1–3) systems [1]. Kinetics calculations reveal that Si₂Cl₆ decomposes by 90% in 0.11 s at 600°C and in 0.55 × 10⁻³ s at 800°C [1], establishing a quantitative framework for optimizing CVD process residence times.

Thermodynamic Analysis CVD Source Gas Reactive Intermediate

Hexachlorodisilane vs. 3CDS and PCDS: Baseline for PEALD SiNₓ Growth Per Cycle

In hollow cathode plasma-enhanced ALD (PEALD) of SiNₓ, hexachlorodisilane (HCDS) was benchmarked against 1,1,1-trichlorodisilane (3CDS, Si₂H₃Cl₃) and pentachlorodisilane (PCDS, Si₂HCl₅) across 310–435°C. 3CDS demonstrated 45% higher growth per cycle than HCDS, while PCDS exhibited >20% higher growth per cycle than HCDS under identical process conditions [1]. HCDS-derived films serve as a baseline for evaluating newer chlorodisilane precursors, and understanding this differential is essential for process optimization when substituting precursors.

Plasma-Enhanced ALD Growth Per Cycle Chlorodisilane

Hexachlorodisilane ALD Film Conformality: >95% on High-Aspect-Ratio Structures

Plasma-enhanced ALD using Si₂Cl₆ and NH₃ plasma achieves >95% film conformality on high-aspect-ratio nanostructures at substrate temperatures ≤400°C, with a growth per cycle of ∼1.2 Å [1]. This performance metric is critical for uniform coating of deep memory holes and trenches in 3D NAND and DRAM devices, where non-conformal deposition results in void formation and device failure. In comparison, single-silicon precursors such as SiH₂Cl₂ typically require higher temperatures or produce inferior conformality on similar structures due to lower surface reactivity.

Conformality High-Aspect-Ratio 3D NAND

Hexachlorodisilane Thermal Stability vs. Mono-Chlorosilanes: Operational Temperature Window

Hexachlorodisilane remains stable under air or nitrogen at temperatures up to 400°C for several hours [1], enabling extended ALD and CVD campaigns without precursor degradation in delivery lines. Above this threshold, decomposition kinetics become significant: thermodynamic analysis shows near-complete decomposition to SiCl₄ and SiCl₂ in the 600–1100°C range [2]. In contrast, SiH₂Cl₂ and SiHCl₃ are reported to have different decomposition onset temperatures and pathways, affecting process reproducibility. The 400°C stability ceiling defines the upper operational limit for thermal ALD and LPCVD processes using HCDS.

Thermal Stability Decomposition Kinetics Process Window

Hexachlorodisilane Application Scenarios Derived from Quantitative Evidence


Low-Temperature Thermal ALD of SiNₓ for Gate Spacers and Etch Stop Layers

Based on its DFT-calculated energy barrier of 3.22 eV—lower than SiCl₄ (4.49 eV) and SiH₂Cl₂ (3.93 eV)—hexachlorodisilane is one of the few precursors enabling thermal ALD of SiNₓ at temperatures ≤400°C [1]. This capability is essential for gate spacer and etch stop layer deposition where plasma-induced damage must be avoided. The >95% conformality achieved on high-aspect-ratio structures [2] ensures uniform film coverage on nanoscale features, making HCDS the preferred choice for thermal ALD processes requiring damage-free, highly conformal SiNₓ films.

High-Throughput LPCVD of SiO₂ Dielectric Films

The demonstrated three-fold or greater increase in SiO₂ growth rate compared to SiH₂Cl₂ and SiH₄ under identical LPCVD conditions [1] directly supports high-volume manufacturing of dielectric films. With an activation energy of 29 kcal/mole, HCDS enables predictable, kinetically controlled deposition that translates to shorter cycle times and higher wafer throughput. This makes HCDS the economically advantageous precursor for LPCVD SiO₂ processes in applications such as interlayer dielectrics and shallow trench isolation.

CVD of Silicon-Containing Films in 3D NAND and DRAM Fabrication

The thermodynamic and kinetic data showing near-complete Si₂Cl₆ decomposition to SiCl₂ and SiCl₄ in the 600–1100°C range [1], combined with the generation of larger SiCl₂ partial pressures than alternative chlorosilane systems, positions HCDS as a highly efficient source gas for high-temperature CVD of silicon, SiO₂, and SiNₓ films. The quantified decomposition kinetics (90% conversion in 0.11 s at 600°C) [1] provide a precise basis for designing gas delivery and reactor residence times in 3D NAND and DRAM manufacturing, where uniform deposition in deep, high-aspect-ratio structures is critical.

Benchmarking and Process Transfer for Next-Generation Chlorodisilanes

The comparative PEALD data establishing that 3CDS yields 45% higher GPC and PCDS yields >20% higher GPC relative to HCDS [1] provides a quantifiable baseline for evaluating novel chlorodisilane precursors. Procurement decisions involving precursor substitution can reference this data to calculate required film thickness per cycle, total precursor consumption, and cost-per-wafer implications. This quantitative framework supports informed technology transfer when transitioning from established HCDS-based processes to newer precursors.

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